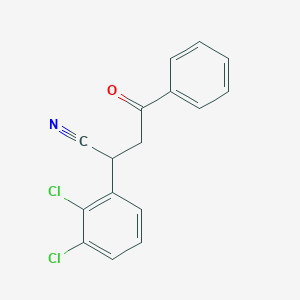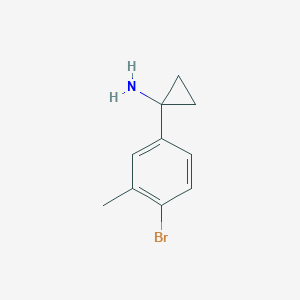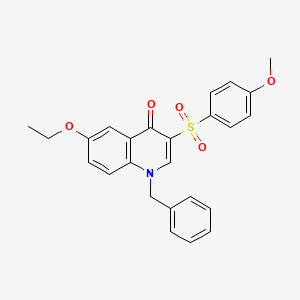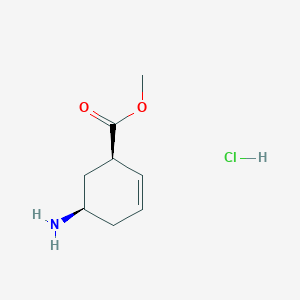
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that features a nitrile group, a ketone group, and two aromatic rings with chlorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichlorophenyl isocyanate
- 2,3-Dichlorophenylpiperazine
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
Uniqueness
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is unique due to its specific combination of functional groups and structural features. The presence of both a nitrile and a ketone group, along with the dichlorophenyl moiety, imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-8-4-7-13(16(14)18)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQTYVITZDXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2551510.png)





![1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B2551521.png)
![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2551522.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2551523.png)
![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)




